(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
This acrylamide derivative features a benzo[d][1,3]dioxole core linked to an α,β-unsaturated acrylamide backbone. The substituent at the acrylamide nitrogen includes a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl group. Key structural attributes include:
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c20-19(21)7-5-13(6-8-19)18-23-17(28-24-18)10-22-16(25)4-2-12-1-3-14-15(9-12)27-11-26-14/h1-4,9,13H,5-8,10-11H2,(H,22,25)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYJUDJDCLVCDS-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 392.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzo[d][1,3]dioxole derivatives. The process often includes:
- Formation of the acrylamide backbone.
- Introduction of the oxadiazole ring via cyclization reactions.
- Substitution reactions to incorporate the difluorocyclohexyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 | |
| Compound 9 | MCF-7 | 17.16 ± 1.54 | |
| Similar derivatives | Various | <60.00 |
These results indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
The proposed mechanism involves the inhibition of key cellular pathways that regulate cell proliferation and apoptosis. The oxadiazole group is thought to play a critical role in enhancing the compound's interaction with biological targets.
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on HCT-116 and MCF-7 cell lines. The results showed that compounds containing the benzo[d][1,3]dioxol moiety exhibited enhanced cytotoxicity compared to controls.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR revealed that modifications on the oxadiazole ring significantly impacted biological activity. For instance, increasing fluorination in the cyclohexyl group improved potency against certain cancer types.
Comparison with Similar Compounds
Key Structural and Pharmacokinetic Differences
Substituent Effects on Lipophilicity :
- The difluorocyclohexyl group in the target compound increases logP compared to phenethyl () or benzothiazole () substituents, enhancing blood-brain barrier penetration .
- Oxadiazole vs. Benzothiazole : Oxadiazole’s electron deficiency may reduce off-target interactions compared to benzothiazole’s planar aromatic system .
Metabolic Stability: Fluorination in the target compound reduces CYP450-mediated metabolism, extending half-life relative to non-fluorinated analogs like Compound 13 () . Oxadiazole rings resist hydrolysis better than ester or amide groups in compounds like ethyl acrylates () .
Synthetic Complexity :
Pharmacological Implications
- Anti-Obesity Potential: Unlike ’s phenethyl derivative, the target compound’s oxadiazole group may modulate PPAR-γ or FAS pathways more selectively due to steric and electronic effects .
- Antifungal Activity : While less potent than benzothiazole derivatives (), the target compound’s fluorinated cyclohexyl group could improve tissue penetration .
- Neurogenesis : Structural similarity to diphenyl acrylonitriles () suggests possible neurogenic effects via BDNF pathway modulation .
Q & A
Q. What are the key structural features influencing the compound’s reactivity and bioactivity?
The compound integrates three critical moieties:
- Benzo[d][1,3]dioxole : Enhances π-π stacking with aromatic residues in biological targets and improves metabolic stability .
- 4,4-Difluorocyclohexyl-oxadiazole : Introduces conformational rigidity and fluorophilic interactions, potentially improving binding specificity to hydrophobic enzyme pockets .
- Acrylamide backbone : Facilitates covalent or non-covalent interactions (e.g., hydrogen bonding) with nucleophilic residues in target proteins . Methodological Insight: Use X-ray crystallography or molecular docking to map interactions between these groups and biological targets (e.g., kinases, bacterial enzymes) .
Q. What synthetic routes are viable for this compound?
A plausible pathway involves:
- Step 1 : Synthesis of 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole via cyclization of amidoxime with difluorocyclohexane carbonyl chloride (70°C, THF, 12 h) .
- Step 2 : Functionalization of the oxadiazole with a methylamine group via nucleophilic substitution (K₂CO₃, DMF, 60°C) .
- Step 3 : Coupling with (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid using EDCI/HOBt in dichloromethane (rt, 24 h) . Key Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. How to characterize the compound’s purity and structure?
- NMR : Assign peaks for the acrylamide’s vinyl protons (δ 6.5–7.5 ppm, J = 15–16 Hz, trans-configuration) and benzo[d][1,3]dioxole’s methylene (δ 5.9–6.1 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 455.15 g/mol) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Conditions : Varying pH or temperature alters enzyme inhibition (e.g., Mur ligase assays in vs. kinase assays in ).
- Stereochemical Purity : Ensure the E-isomer is >98% pure (via chiral HPLC) to avoid confounding results . Mitigation Strategy: Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) and validate with orthogonal methods (SPR, ITC) .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent Optimization : Replace DMF with MeCN to reduce side reactions (e.g., oxadiazole decomposition) .
- Catalyst Screening : Test alternatives to EDCI (e.g., DCC or PyBOP) for acrylamide coupling efficiency .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve scalability .
Q. How to model the compound’s pharmacokinetic properties?
- LogP : Estimate ~3.2 (via ChemDraw) due to fluorocyclohexyl and dioxole groups, suggesting moderate blood-brain barrier permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use deuterated analogs to block CYP450 oxidation sites .
Key Recommendations for Researchers
- Prioritize stereochemical analysis to avoid false negatives/positives in bioassays.
- Use molecular dynamics simulations to predict off-target interactions (e.g., with cytochrome P450 enzymes).
- Validate synthetic routes with DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
